Icrf 193

Cardio-Oncology Anthracycline Cardiotoxicity Topoisomerase IIβ Inhibition

ICRF-193 is the most potent bisdioxopiperazine for TOP2β-mediated cardioprotection against anthracycline toxicity, outperforming dexrazoxane in binding affinity and cardiomyocyte protection. Its unique catalytic clamp-trapping mechanism—distinct from TOP2 poisons like etoposide—enables precise dissection of TOP2cc stabilization, synergistic genotoxicity with etoposide (3.8-fold IC₅₀ reduction at 200 nM), and resistance pathway characterization. Not interchangeable with ICRF-187, sobuzoxane, or etoposide.

Molecular Formula C12H18N4O4
Molecular Weight 282.30 g/mol
CAS No. 21416-88-6
Cat. No. B1674361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcrf 193
CAS21416-88-6
Synonyms4,4'-(1,2-dimethyl-1,2-ethanediyl)bis-2,6-piperazinedione
ICRF 193
ICRF-193
Molecular FormulaC12H18N4O4
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
InChIInChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+
InChIKeyOBYGAPWKTPDTAS-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ICRF-193 (CAS 21416-88-6) Procurement: Catalytic Topoisomerase II Inhibitor for Differentiated Research


ICRF-193 (meso-2,3-bis(2,6-dioxopiperazin-4-yl)butane; CAS 21416-88-6) is a bisdioxopiperazine derivative that functions primarily as a catalytic, non-cleavable complex-forming inhibitor of DNA topoisomerase II [1]. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin), ICRF-193 does not induce protein-linked DNA strand breaks as its primary mechanism; instead, it inhibits the catalytic cycle by trapping the enzyme in a closed-clamp intermediate [2][3]. ICRF-193 has also been characterized as a topoisomerase II poison under specific assay conditions, exhibiting β-isoform selectivity [4].

ICRF-193 vs. ICRF-187, Etoposide, and MST-16: Why Analog Substitution Invalidates Experimental Reproducibility


Bisdioxopiperazines exhibit a 150-fold range in catalytic inhibition potency and a 30,000-fold range in cytotoxicity across structural analogs [1]. ICRF-193 is not interchangeable with ICRF-187 (dexrazoxane), ICRF-154, MST-16 (sobuzoxane), or etoposide. Each analog displays distinct quantitative differences in TOP2β binding affinity, cardioprotective efficacy, cross-resistance profiles, and species selectivity [2][3]. Even stereoisomeric variations (e.g., ICRF-193 vs. racemic ICRF-196) result in different in silico binding modes and biological outcomes [2].

ICRF-193 Quantitative Differentiation: Comparative Potency, Selectivity, and Synergy Data


ICRF-193 Superior TOP2β-Mediated Cardioprotective Potency vs. Dexrazoxane (ICRF-187)

In a structure-activity relationship study of dexrazoxane analogues, ICRF-193 was identified as the most potent bisdioxopiperazine against anthracycline toxicity to cardiomyocytes, a property strongly correlated with TOP2β interaction efficiency and independent of iron chelation ability [1]. ICRF-193 inhibited and depleted TOP2B in cardiomyocytes more efficiently than dexrazoxane [1]. The meso-stereoisomer ICRF-193 showed a favorable binding mode to topoisomerase II in silico, whereas its rac-form (ICRF-196) did not [1].

Cardio-Oncology Anthracycline Cardiotoxicity Topoisomerase IIβ Inhibition

ICRF-193 Synergistic Potentiation of Etoposide Genotoxicity at Low Concentrations

A high-throughput screen of 2,678 compounds identified ICRF-193 (200 nM) as synergistically enhancing etoposide cytotoxicity [1]. Co-treatment with 200 nM ICRF-193 reduced the etoposide IC₅₀ from 1.05 μM to 278 nM, a 3.8-fold enhancement, across HCT116, MCF7, and T47D cell lines [1]. This synergy was specific to etoposide; 12 other TOP2-targeting drugs (including teniposide) showed no similar synergy [1]. At low concentrations (<1 μM), ICRF-193 increased etoposide-induced DNA double-strand breaks (γH2AX foci); at high concentrations (>10 μM), ICRF-193 suppressed etoposide toxicity [2].

Cancer Chemotherapy Combination Therapy Synergistic Genotoxicity

ICRF-193 Cross-Resistance Profile Distinguishes It from Dexrazoxane in CHO Cells

A CHO cell line selected for high-level resistance to dexrazoxane (DZR cells; 1,500-fold resistant, IC₅₀ = 2800 μM vs. 1.8 μM parental) exhibited only partial cross-resistance to other bisdioxopiperazines [1]. The DZR cells were 9-fold resistant to dexrazoxane-mediated inhibition of topoisomerase II decatenation activity (IC₅₀ = 400 μM vs. 45 μM) but only 1.4-fold resistant to etoposide (IC₅₀ = 110 μM vs. 83 μM) [1]. DZR cells showed cross-resistance to ICRF-193, ICRF-154, and ICRF-186 (8- to 500-fold), but no cross-resistance to suramin or merbarone, indicating distinct resistance mechanisms among catalytic inhibitors [1].

Drug Resistance Topoisomerase II Bisdioxopiperazine Selectivity

ICRF-193 Species-Selective Topoisomerase II Poisoning: Human vs. Yeast Enzyme

In a yeast model expressing differential levels of human or yeast DNA topoisomerase II, ICRF-193 lethally targeted only the human type of topoisomerase II, contrasting with etoposide, amsacrine, and doxorubicin, which showed classical expression-dependent cytotoxicity for both species [1]. Genistein similarly showed human-specific poisoning, while mitoxantrone poisoned only the yeast isozyme [1]. This human-specific lethality distinguishes ICRF-193 from most TOP2 poisons and catalytic inhibitors.

Species Selectivity Topoisomerase II Poisoning Yeast Model

ICRF-193 Incomplete Inhibition of Topoisomerase II DNA-Binding Activity vs. F 11782

Gel retardation assays demonstrated that ICRF-187 and ICRF-193 do not completely inhibit the DNA-binding activity of topoisomerase II, whereas the novel catalytic inhibitor F 11782 completely inhibited DNA binding [1]. This mechanistic distinction correlates with different in vitro combination effects: F 11782 with etoposide resulted in greater-than-additive cytotoxicity, while etoposide with either ICRF-187 or ICRF-193 showed marked antagonism [1]. Additionally, unlike ICRF-187 and ICRF-193, F 11782 cytotoxicity was mediated partially by DNA damage induction in GCT27 human teratoma cells [1].

Mechanism of Action Catalytic Inhibition DNA Binding

ICRF-193 Catalytic Inhibition IC₅₀ in Decatenation Assay

In steady-state and rapid kinetic analyses using Saccharomyces cerevisiae topoisomerase II, ICRF-193 potently inhibited subsequent turnovers of decatenation with an IC₅₀ of 6.5 ± 1 μM [1]. The drug showed no effect on the first turnover of decatenation but inhibited ATPase activity through an unusual mixed-type mechanism; it was not a competitive inhibitor of ATP, and the enzyme continued to hydrolyze ATP even at saturating drug concentrations [1]. This kinetic profile is distinct from ATP-competitive inhibitors.

Enzyme Kinetics ATPase Inhibition Decatenation Assay

ICRF-193 Optimal Procurement Scenarios: Differentiated Research Applications


Preclinical Cardio-Oncology: Maximizing TOP2β-Mediated Cardioprotection

ICRF-193 should be procured for studies requiring maximal TOP2β-mediated cardioprotection against anthracycline-induced toxicity, where its superior potency over dexrazoxane is critical. The SAR study confirms ICRF-193 as the most potent bisdioxopiperazine in this context, with efficacy correlated to TOP2β interactions rather than iron chelation [1]. Water-soluble prodrugs (e.g., GK-667) are available for in vivo pharmacokinetic and cardioprotection studies in rabbit models [2].

Etoposide Combination Therapy: Investigating Synergistic Genotoxicity

ICRF-193 is the appropriate choice for investigating synergistic genotoxicity with etoposide. At 200 nM, ICRF-193 reduces etoposide IC₅₀ by 3.8-fold, an effect not replicated with 12 other TOP2 inhibitors [1]. This concentration-dependent biphasic effect (synergy at <1 μM, antagonism at >10 μM) makes ICRF-193 uniquely suited for dissecting TOP2cc stabilization mechanisms [2].

Drug Resistance Mechanism Dissection: Bisdioxopiperazine Cross-Resistance Profiling

ICRF-193 is essential for characterizing bisdioxopiperazine resistance mechanisms in CHO DZR cell models. Its distinct cross-resistance profile (8- to 500-fold) compared to dexrazoxane (1,500-fold), etoposide (1.4-fold), and merbarone (none) allows precise discrimination of TOP2-targeted resistance pathways [1].

Species-Specific TOP2 Poisoning: Human TOP2 Selectivity in Yeast Models

ICRF-193 should be used in yeast heterologous expression systems to study human-specific TOP2 poisoning. Unlike etoposide and doxorubicin (lethal to both human and yeast TOP2), ICRF-193 lethally targets only human TOP2, enabling clean mechanistic studies without endogenous yeast TOP2 interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icrf 193

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.